molecular formula C11H17NO5 B611860 Tepilamide fumarate CAS No. 1208229-58-6

Tepilamide fumarate

Cat. No.: B611860
CAS No.: 1208229-58-6
M. Wt: 243.26 g/mol
InChI Key: AKUGRXRLHCCENI-VOTSOKGWSA-N
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Description

Tepilamide fumarate is a small molecule compound currently under investigation for its potential therapeutic applications. It is an analog of dimethyl fumarate, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is being studied for its potential use in treating moderate-to-severe plaque psoriasis and enhancing the effectiveness of oncolytic viruses in cancer therapy .

Scientific Research Applications

Tepilamide fumarate has several scientific research applications:

Mechanism of Action

While the exact working mechanisms of fumarates like Tepilamide fumarate are not fully understood, they are known to have antioxidative, immunomodulatory, and neuroprotective properties . These properties make fumarates attractive therapeutic candidates for pathologies driven by oxidative stress and inflammation .

Future Directions

Tepilamide fumarate has shown promise in the treatment of moderate-to-severe plaque psoriasis . The topline data from clinical trials support the belief that this compound may become the first approved oral prodrug of Monomethyl Fumarate for treatment of moderate to severe plaque psoriasis in the U.S . Further clinical development requirements will be discussed with the US FDA to support the approval of this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tepilamide fumarate involves the reaction of diethylamine with fumaric acid derivatives. The process typically includes the following steps:

    Formation of the intermediate: Diethylamine reacts with a fumaric acid derivative to form an intermediate compound.

    Esterification: The intermediate undergoes esterification to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tepilamide fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Known for its anti-inflammatory and immunomodulatory properties, used in the treatment of multiple sclerosis and psoriasis.

    Monomethyl fumarate: A major metabolite of dimethyl fumarate with similar therapeutic effects.

    Diroximel fumarate: Another fumarate derivative used in the treatment of multiple sclerosis.

Uniqueness of Tepilamide Fumarate

This compound is unique in its ability to enhance the effectiveness of oncolytic viruses and gene therapy vectors. It outperforms dimethyl fumarate in increasing viral infection and killing resistant cancer cells. Additionally, this compound selectively boosts oncolytic virus infection in cancer cells without affecting healthy tissues, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUGRXRLHCCENI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208229-58-6
Record name Tepilamide fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEPILAMIDE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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